Cas no 925442-95-1 (7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one)
7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one Chemical and Physical Properties
Names and Identifiers
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- 7-bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one
- 7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
- 7-bromo-5-fluoro-3,4-dihydro-2H-naphthalen-1-one
- AMOT0876
- ADWRVJDWLNIINO-UHFFFAOYSA-N
- AK686258
- 1(2H)-Naphthalenone, 7-bromo-5-fluoro-3,4-dihydro-
- 7-Bromo-5-fluoro-3,4-dihydro-1(2H)-naphthalenone (ACI)
- Y10974
- MFCD18207828
- CS-0130571
- 925442-95-1
- AKOS032945536
- AS-68358
- DB-318290
- SCHEMBL2818508
-
- MDL: MFCD18207828
- Inchi: 1S/C10H8BrFO/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2
- InChI Key: ADWRVJDWLNIINO-UHFFFAOYSA-N
- SMILES: O=C1CCCC2C1=CC(=CC=2F)Br
Computed Properties
- Exact Mass: 241.97426g/mol
- Monoisotopic Mass: 241.97426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 2.8
7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219005455-250mg |
7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one |
925442-95-1 | 97% | 250mg |
$332.20 | 2023-08-31 | |
| Alichem | A219005455-1g |
7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one |
925442-95-1 | 97% | 1g |
$770.10 | 2023-08-31 | |
| Alichem | A219005455-5g |
7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one |
925442-95-1 | 97% | 5g |
$1945.30 | 2023-08-31 | |
| Chemenu | CM140695-100mg |
7-bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one |
925442-95-1 | 95%+ | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM140695-250mg |
7-bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one |
925442-95-1 | 95%+ | 250mg |
$*** | 2023-05-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CV711-50mg |
7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one |
925442-95-1 | 97% | 50mg |
473.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CV711-200mg |
7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one |
925442-95-1 | 97% | 200mg |
1182.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CV711-100mg |
7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one |
925442-95-1 | 97% | 100mg |
865CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CV711-250mg |
7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one |
925442-95-1 | 97% | 250mg |
1780CNY | 2021-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201211-100mg |
7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one |
925442-95-1 | 98% | 100mg |
¥265.00 | 2024-04-25 |
7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one Suppliers
7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one: A Comprehensive Overview
The compound 7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, also known by its CAS number 925442-95-1, is a significant molecule in the field of organic chemistry. This compound belongs to the class of naphthoquinones, which are known for their versatile applications in drug discovery and material science. The structure of this compound is characterized by a naphthalene ring system with a ketone group at position 1 and substituents at positions 5 and 7, namely a fluorine atom and a bromine atom, respectively. These substituents play a crucial role in determining the compound's physical and chemical properties.
Recent studies have highlighted the potential of 7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the context of anti-cancer drug design. The presence of halogen atoms (bromine and fluorine) at specific positions on the naphthalene ring enhances the molecule's ability to interact with biological targets, making it a promising candidate for further investigation.
The synthesis of 7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one involves a series of well-established organic reactions, including Friedel-Crafts alkylation and halogenation. These methods ensure high yields and excellent purity, which are essential for subsequent applications in research and development. The compound's stability under various reaction conditions has also been extensively studied, making it suitable for use in diverse chemical transformations.
In terms of pharmacological properties, 7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has shown potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could be developed into a therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Beyond its pharmacological applications, 7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has also been explored for its electronic properties. Research into its use as a component in organic electronics has revealed its potential as a building block for advanced materials. The compound's ability to undergo redox reactions makes it a candidate for applications in batteries and sensors.
The structural uniqueness of 7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one has also made it a valuable tool in chemical education. Its complex structure serves as an excellent example for teaching students about aromaticity, substitution patterns, and stereochemistry. Moreover, its synthesis provides an opportunity to demonstrate advanced organic reaction mechanisms.
In conclusion, 7-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is a multifaceted compound with significant implications across various scientific disciplines. From drug discovery to materials science, this molecule continues to be a focal point for researchers seeking innovative solutions to complex problems. As ongoing studies uncover new properties and applications, the importance of this compound is expected to grow further.
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